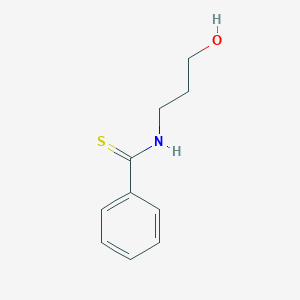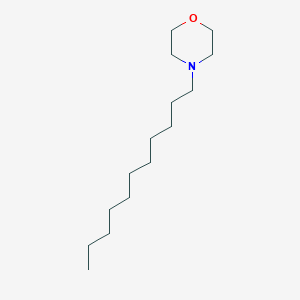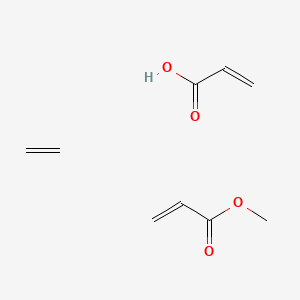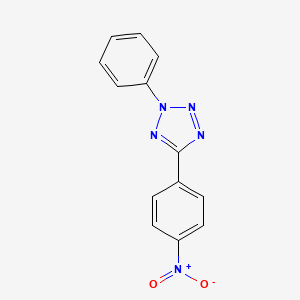
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole, 5-(4-nitrophenyl)-: Similar structure but different tautomeric form.
2H-Tetrazole, 5-(4-nitrophenyl)-: Lacks the phenyl group at the 2-position.
5-(4-Nitrophenyl)-1H-tetrazole: Another tautomeric form with similar reactivity.
Uniqueness
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
50626-23-8 |
|---|---|
Formule moléculaire |
C13H9N5O2 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-16-17(15-13)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
ALBWWKACJHZJRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


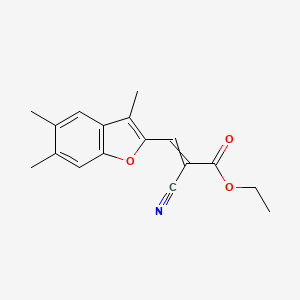

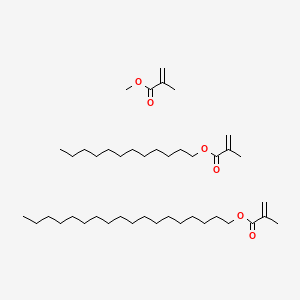


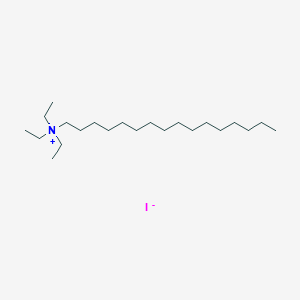

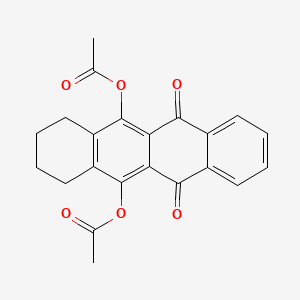
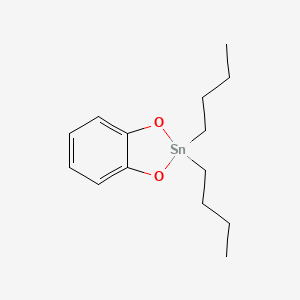
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
